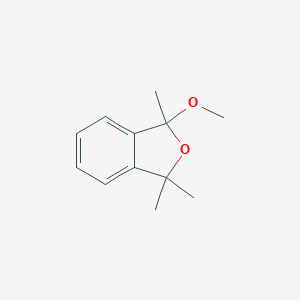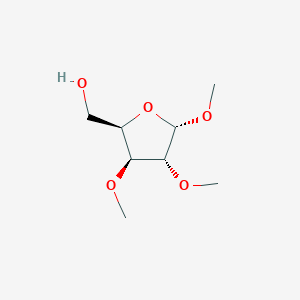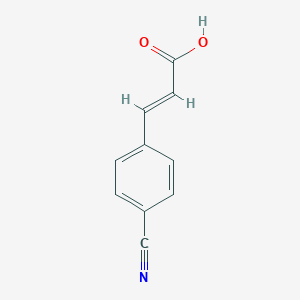
4-Cyanocinnamic acid
Vue d'ensemble
Description
4-Cyanocinnamic acid is a compound that has been studied in various contexts due to its interesting chemical properties and potential applications. It is related to cinnamic acid derivatives, which are known for their role in the matrix-assisted laser desorption ionization mass spectrometry (MALDI MS) as matrices, as well as their involvement in various organic reactions and material science applications.
Synthesis Analysis
The synthesis of derivatives related to 4-cyanocinnamic acid has been explored in several studies. For instance, the synthesis of 4-chloro-α-cyanocinnamic acid (Cl-CCA) was achieved by systematic variation of the functional groups of the α-cyanocinnamic acid core unit, leading to a compound with outstanding matrix properties for MALDI MS . Additionally, polymers derived from 4-carboxycinnamic acid have been synthesized, demonstrating the versatility of cinnamic acid derivatives in polymer science .
Molecular Structure Analysis
The molecular structure of 4-cyanocinnamic acid derivatives has been analyzed using various spectroscopic techniques. For example, a comparative Raman vibrational analysis of α-cyano-4-hydroxycinnamic acid (4CHCA) and its derivatives was performed to determine differences between structurally similar compounds . This type of analysis is crucial for understanding the physical properties and reactivity of these compounds.
Chemical Reactions Analysis
4-Cyanocinnamic acid and its derivatives participate in a variety of chemical reactions. Photoreactive cholesteric polyesters derived from 4-carboxycinnamic acid undergo trans-cis photoisomerization and photocycloaddition upon irradiation . Similarly, 4-methoxycinnamic acid-3'-methylbutyl ester was subjected to UV irradiation, resulting in cycloaddition products . These reactions are significant for the development of photoactive materials.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-cyanocinnamic acid derivatives have been extensively studied. Polarographic behavior of 4-cyanocinnamic acid shows a marked dependence on pH, with the reduction processes varying with pH levels . The compound's behavior as a MALDI MS matrix has also been investigated, revealing its superior performance in terms of sensitivity and peptide recovery in proteomic analyses . Furthermore, the mesogenic properties of certain cinnamic acid derivatives have been explored, indicating their potential as thermotropic nematic liquid crystals .
Applications De Recherche Scientifique
1. Application in Mass Spectrometry
4-Cyanocinnamic acid is extensively utilized in mass spectrometry, particularly in matrix-assisted laser desorption/ionization (MALDI) techniques. For example, 4-chloro-α-cyanocinnamic acid (ClCCA) has been proven highly effective as a matrix for detecting cyanocobalamin in foodstuffs by MALDI mass spectrometry. This compound provides superior performance in identifying peptides and proteins compared to other matrices like α-cyano-4-hydroxycinnamic acid, thanks to its high sensitivity and improved detection of acidic to neutral peptides (Calvano et al., 2016).
2. Analyzing Protein-Protease Combinations
4-Cyanocinnamic acid derivatives have shown significant potential in analyzing protein-protease combinations. Research indicates that these compounds, especially 4-chloro-α-cyanocinnamic acid, enhance the number of identified peptides and sequence coverages in mass spectrometry. This improvement is attributed to their ability to detect numerous acidic to neutral peptides and phosphopeptides, which is crucial for comprehensive protein analysis (Jaskolla, Papasotiriou, & Karas, 2009).
3. Role in Topochemical Reactions
4-Cyanocinnamic acid also plays a role in topochemical reactions. For instance, 4-cyanocinnamic acid is involved in temperature-dependent solid-state photochemical reactions, demonstrating its utility in the study of molecular motion in crystals. This property is significant for understanding the photoreactivity of certain compounds (Dhurjati, Sarma, & Desiraju, 1991).
4. Impact on MALDI-MS Analysis
The influence of 4-cyanocinnamic acid on the MALDI-MS analysis of peptides and proteins cannot be overstated. Different preparation procedures of the sample-matrix using this compound have shown to greatly affect the quality of the MALDI mass spectra, indicating the need for careful consideration in sample preparation for optimal analysis results (Cohen & Chait, 1996).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
(E)-3-(4-cyanophenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c11-7-9-3-1-8(2-4-9)5-6-10(12)13/h1-6H,(H,12,13)/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USVZQKYCNGNRBV-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801277921 | |
| Record name | (2E)-3-(4-Cyanophenyl)-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801277921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyanocinnamic acid | |
CAS RN |
16642-94-7, 18664-39-6 | |
| Record name | (2E)-3-(4-Cyanophenyl)-2-propenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16642-94-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 18664-39-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134574 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2E)-3-(4-Cyanophenyl)-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801277921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-cyanocinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.607 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2E)-3-(4-cyanophenyl)prop-2-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



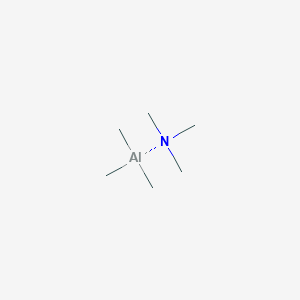

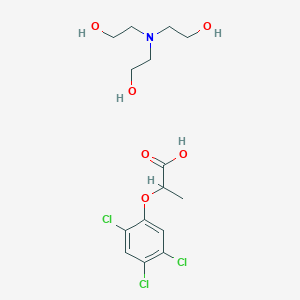
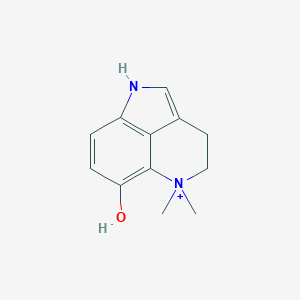
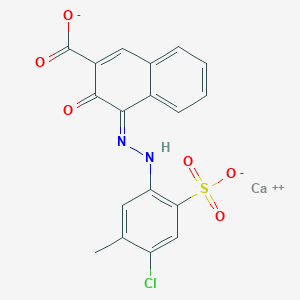
![4-[bis(2-methyl-1H-indol-3-yl)methyl]-N,N-dimethylaniline](/img/structure/B100631.png)



![4-[4-[(2-chlorophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonic acid](/img/structure/B100639.png)
